5-(Methylthio)-4-(phenylsulfonyl)-2-(p-tolyl)oxazole

Description

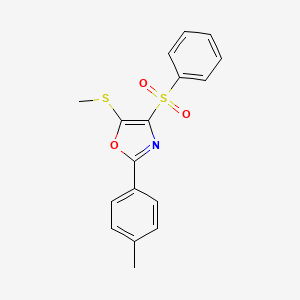

5-(Methylthio)-4-(phenylsulfonyl)-2-(p-tolyl)oxazole is a heterocyclic compound featuring an oxazole core substituted with a methylthio group at position 5, a phenylsulfonyl group at position 4, and a para-tolyl group at position 2.

Properties

IUPAC Name |

4-(benzenesulfonyl)-2-(4-methylphenyl)-5-methylsulfanyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3S2/c1-12-8-10-13(11-9-12)15-18-16(17(21-15)22-2)23(19,20)14-6-4-3-5-7-14/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSPZNVBLUCJDOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(O2)SC)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylthio)-4-(phenylsulfonyl)-2-(p-tolyl)oxazole typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe specific reagents and catalysts used can vary, but common choices include organometallic catalysts and specific solvents to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(Methylthio)-4-(phenylsulfonyl)-2-(p-tolyl)oxazole can undergo various types of chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The phenylsulfonyl group can be reduced under specific conditions.

Substitution: The oxazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution pattern.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the oxazole ring .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 5-(Methylthio)-4-(phenylsulfonyl)-2-(p-tolyl)oxazole exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating efficacy comparable to established antibiotics.

Table 1: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | < 1 µg/mL | |

| Escherichia coli | < 5 µg/mL | |

| Pseudomonas aeruginosa | < 10 µg/mL |

Anticancer Activity

The compound has shown promising results in anticancer studies, particularly against various cancer cell lines. It appears to induce apoptosis and inhibit cell proliferation.

Table 2: Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| A549 (Lung Cancer) | 15 | Apoptosis induction | |

| MCF7 (Breast Cancer) | 10 | Cell cycle arrest | |

| HT1080 (Fibrosarcoma) | 12 | Apoptosis induction |

Synthetic Methodologies

The synthesis of this compound involves several key steps:

- Formation of the Oxazole Ring : The initial step typically includes the condensation of appropriate aldehydes with thioketones.

- Sulfonylation : The introduction of the phenylsulfonyl group can be achieved through electrophilic aromatic substitution.

- Methylthio Group Introduction : This is often accomplished via nucleophilic substitution reactions.

Case Study on Antimicrobial Efficacy

A study evaluated the compound's antimicrobial activity against multidrug-resistant pathogens. The results indicated that it exhibited significant activity against MRSA strains with MIC values lower than those of traditional antibiotics like linezolid, suggesting its potential as a therapeutic agent in treating resistant infections.

Case Study on Cytotoxic Effects

In a comparative study assessing cytotoxic effects on various sulfonamide derivatives, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM. This suggests its potential for further development as an anticancer drug .

Mechanism of Action

The mechanism by which 5-(Methylthio)-4-(phenylsulfonyl)-2-(p-tolyl)oxazole exerts its effects involves interactions with specific molecular targets. For instance, the compound may bind to enzymes or receptors, altering their activity. The pathways involved can include inhibition or activation of enzymatic reactions, modulation of signal transduction pathways, and interactions with cellular membranes .

Comparison with Similar Compounds

Data Tables for Comparative Analysis

Table 2: Functional Group Impact on Properties

Key Research Findings

- Synthetic Flexibility : The methylthio and phenylsulfonyl groups in the target compound can be introduced via nucleophilic substitution or oxidation, as demonstrated in oxadiazole derivatives ( ).

- Biological Potential: Sulfonamide-containing heterocycles ( ) exhibit inhibitory activities, suggesting the target oxazole may serve as a scaffold for enzyme-targeted drug design.

Biological Activity

5-(Methylthio)-4-(phenylsulfonyl)-2-(p-tolyl)oxazole is a compound belonging to the oxazole class, which has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article summarizes the synthesis, biological evaluation, and potential therapeutic implications of this compound based on recent research findings.

Synthesis and Structural Characterization

The compound is synthesized through various methods involving the reaction of appropriate precursors under controlled conditions. The structural characterization is typically performed using techniques such as NMR, FT-IR, and mass spectrometry to confirm the identity and purity of the synthesized compound .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against a range of bacterial and fungal strains. The findings indicate moderate to significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 9 |

| Enterococcus faecium | 15 |

| Bacillus subtilis | 8 |

The compound also exhibited antifungal activity against Candida albicans, with a recorded inhibition zone of 8 mm .

Antibiofilm Activity

In addition to its antimicrobial effects, the compound has shown potential in inhibiting biofilm formation. Studies indicate that it can reduce biofilm development on inert substrates, making it a candidate for further exploration in treating biofilm-associated infections .

Toxicity Assessment

The toxicity of this compound was assessed using the Daphnia magna assay. Results indicated that while some derivatives exhibited moderate toxicity, the compound itself showed lower toxicity compared to other tested analogs. This suggests a favorable safety profile for potential therapeutic applications .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study highlighted the effectiveness of the compound against multidrug-resistant strains, emphasizing its potential as an alternative treatment option in an era of increasing antibiotic resistance .

- In Silico Studies : Computational modeling has been employed to predict the binding interactions of this compound with target proteins involved in bacterial cell wall synthesis and fungal growth regulation. These studies suggest that the compound may act through multiple mechanisms, enhancing its efficacy .

- Combination Therapy Potential : Preliminary investigations into combination therapies with existing antibiotics have shown synergistic effects, indicating that this compound could enhance the efficacy of conventional treatments against resistant pathogens .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for synthesizing oxazole derivatives structurally similar to 5-(Methylthio)-4-(phenylsulfonyl)-2-(p-tolyl)oxazole?

- Answer : A common approach involves multicomponent reactions (MCRs) using bromo-oxazole precursors. For example, a bromo-oxazole intermediate (e.g., IV-37 in ) reacts with substituted aryl or thio groups under optimized conditions. The reaction yield (e.g., 19% in ) suggests challenges in steric hindrance or electron-withdrawing effects from substituents. Key steps include:

- Use of stoichiometric ratios of reactants (e.g., 0.5 mmol bromo-oxazole).

- Isolation via column chromatography and characterization via HRMS for molecular weight confirmation .

- Recommendation : Optimize reaction conditions (e.g., solvent polarity, temperature, catalysts) to improve yields.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Answer : A combination of spectroscopic and computational methods is critical:

- HRMS : Validate molecular weight (e.g., 265.1103 calculated vs. 265.1109 observed in ) .

- IR Spectroscopy : Identify functional groups (e.g., sulfonyl or methylthio stretches).

- NMR : Assign proton environments (e.g., p-tolyl methyl protons at ~2.3 ppm).

- X-ray crystallography : Resolve ambiguity in substituent positioning (e.g., monoclinic crystal systems in ) .

Advanced Research Questions

Q. What computational strategies are suitable for predicting the electronic properties of this compound?

- Answer : Density Functional Theory (DFT) calculations are widely used to:

- Map electrostatic potentials and frontier molecular orbitals (HOMO/LUMO) to predict reactivity.

- Simulate IR/NMR spectra for cross-validation with experimental data (e.g., used DFT to correlate theoretical and experimental spectra) .

- Application : Use software like Gaussian or ORCA to model substituent effects on electron density and aromaticity.

Q. How can contradictory spectral data between studies be resolved?

- Answer : Contradictions often arise from solvent effects, impurities, or crystallographic variations. Strategies include:

- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., 5-(4-fluorophenyl)oxazole derivatives in ) .

- Recrystallization : Repurify the compound to remove byproducts (e.g., used thin-layer chromatography for purity checks) .

- Dynamic NMR : Resolve conformational equilibria affecting peak splitting.

Q. What mechanistic insights exist for the reactivity of the methylthio and phenylsulfonyl groups in this compound?

- Answer : The methylthio group (-SMe) is nucleophilic and prone to oxidation, while the phenylsulfonyl (-SO₂Ph) group is electron-withdrawing. Key considerations:

- Oxidation studies : Monitor -SMe conversion to sulfoxide/sulfone under controlled conditions.

- Substitution reactions : Explore displacement of -SO₂Ph with nucleophiles (e.g., amines or thiols).

- Reference : Similar triazole-thione derivatives in underwent thioalkylation reactions, highlighting sulfur's versatility .

Q. What strategies are effective for improving the solubility of this hydrophobic oxazole derivative in biological assays?

- Answer : Functionalization or salt formation can enhance solubility:

- Salt formation : React with sodium/potassium hydroxides (e.g., synthesized salts with piperidine/morpholine) .

- PEGylation : Introduce polyethylene glycol (PEG) chains via esterification.

- Co-solvents : Use DMSO or cyclodextrin-based systems for in vitro studies.

Key Research Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.